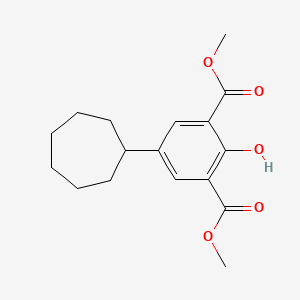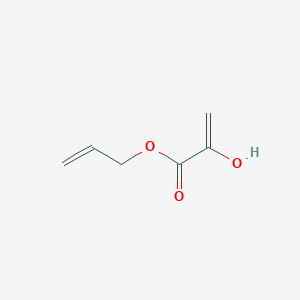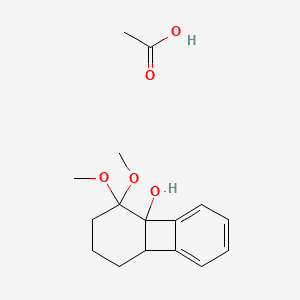
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol is a complex organic compound with a unique structure that includes both acetic acid and biphenylene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Possible uses in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolic Compounds: These include simple phenols, hydroxybenzoic acids, and phenolic aldehydes.
Acetophenone and Phenylacetic Acids: These compounds share some structural similarities with acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol.
Uniqueness
What sets this compound apart is its unique combination of acetic acid and biphenylene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
89874-37-3 |
|---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol |
InChI |
InChI=1S/C14H18O3.C2H4O2/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15;1-2(3)4/h3-4,6-7,12,15H,5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
AUODDJXMCIYOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1(CCCC2C1(C3=CC=CC=C23)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
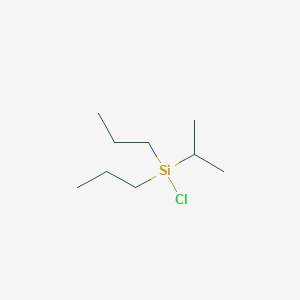

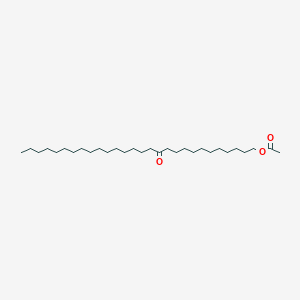
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
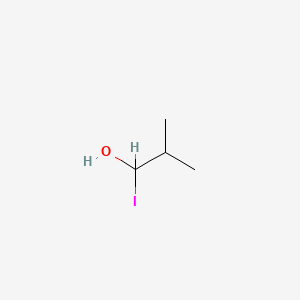
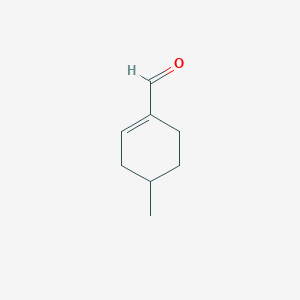
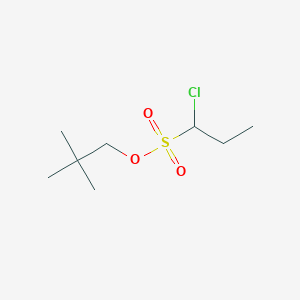

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
